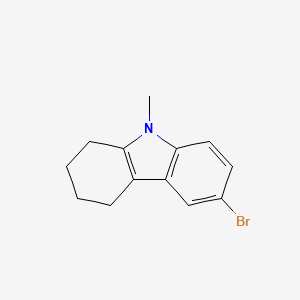

![molecular formula C6H4ClN3 B1316458 7-Chloro-1H-imidazo[4,5-B]pyridine CAS No. 6980-11-6](/img/structure/B1316458.png)

7-Chloro-1H-imidazo[4,5-B]pyridine

Vue d'ensemble

Description

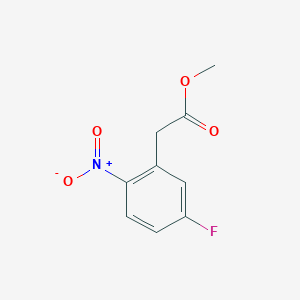

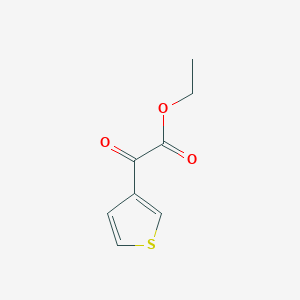

7-Chloro-1H-imidazo[4,5-B]pyridine is a beige to light orange solid . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show a broad range of chemical and biological properties, making them important in the development of new drugs .

Synthesis Analysis

The synthesis of imidazo[4,5-B]pyridine derivatives often involves reactions under phase transfer catalysis conditions . For example, Mladenova performed the reaction of methyl 4-((benzyloxy)methyl)tetrahydrofuran-2-carbimidate hydrochloride–cis or trans with 2,3-diaminopyridine in MeOH, resulting in the corresponding 1H-imidazo[4,5-B]pyridine .Molecular Structure Analysis

The molecular structure of 7-Chloro-1H-imidazo[4,5-B]pyridine is C6H4ClN3 . It is a derivative of imidazole, which is a five-membered heterocyclic moiety that contains two nitrogen atoms .Chemical Reactions Analysis

Imidazo[4,5-B]pyridine derivatives are known to undergo various chemical reactions. For instance, the reaction of 2,3-diaminopyridines with 4,5-dichloro-1,2,3-dithiazolium chloride under certain conditions yields 2-cyanoimidazopyridine .Physical And Chemical Properties Analysis

7-Chloro-1H-imidazo[4,5-B]pyridine is a beige to light orange solid . More detailed physical and chemical properties are not available in the retrieved papers.Applications De Recherche Scientifique

-

Pharmacological Applications Imidazo[4,5-b]pyridine derivatives have shown significant potential in the field of pharmacology . They have been found to play a crucial role in numerous disease conditions . The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential . Proton pump inhibitors, aromatase inhibitors, and NSAIDs were also found in this chemical group .

-

Antimicrobial Activity Synthetic nucleosides containing the 7-amino-imidazo[4,5-b]pyridine nucleus have been employed in numerous chemotherapeutic applications . They have shown antimicrobial, anticancer, antiviral, antimitotic, and tuberculostatic action depending on the nature and position of substituents on the heterocycle .

-

Cancer Treatment Imidazo[4,5-b]pyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells . They have shown potential in the treatment of various types of cancers .

-

Treatment of Digestive System Disorders Imidazo[4,5-b]pyridines have shown medicinal significance in the treatment of disorders of the digestive system . They have been used in the development of proton pump inhibitors .

-

Central Nervous System Disorders Imidazo[4,5-b]pyridines have shown potential in the treatment of central nervous system disorders . They have been found to act as GABA A receptor positive allosteric modulators .

-

Inflammation Imidazo[4,5-b]pyridines have shown potential in the treatment of inflammation . NSAIDs were also found in this chemical group .

-

Analgesic and Anti-inflammatory Agents Imidazo[4,5-b]pyridine derivatives have been found to exhibit analgesic and nonsteroidal anti-inflammatory activities . This makes them potentially useful in the treatment of conditions associated with pain and inflammation .

-

Antidepressant Some imidazo[4,5-b]pyridine derivatives have shown antidepressant activity . This suggests potential applications in the treatment of mood disorders .

-

Cardiotonic and Antiarrhythmic Agents Certain imidazo[4,5-b]pyridine derivatives have demonstrated cardiotonic and antiarrhythmic activities . This indicates potential use in the management of cardiovascular diseases .

-

Antisecretory Agents Imidazo[4,5-b]pyridine derivatives have been found to exhibit antisecretory activity . This suggests potential applications in the treatment of conditions associated with excessive secretion of bodily fluids .

-

Antiviral and Antimicrobial Agents Some imidazo[4,5-b]pyridine derivatives have shown antiviral and antimicrobial activities . This indicates potential use in the treatment of various viral and bacterial infections .

-

Cytotoxic Agents Certain imidazo[4,5-b]pyridine derivatives have demonstrated cytotoxic activities . This suggests potential applications in the treatment of cancer and other conditions associated with abnormal cell growth .

-

Antiviral Agents Some imidazo[4,5-b]pyridine derivatives have shown antiviral activities . This indicates potential use in the treatment of various viral infections .

-

Antimicrobial Agents Certain imidazo[4,5-b]pyridine derivatives have demonstrated antimicrobial activities . This suggests potential applications in the treatment of various bacterial infections .

-

Cytotoxic Agents Some imidazo[4,5-b]pyridine derivatives have shown cytotoxic activities . This suggests potential applications in the treatment of cancer and other conditions associated with abnormal cell growth .

-

Agricultural Applications Derivatives of imidazopyridines are known to be used in agriculture for the treatment of the shoots of broad-leaved plants . They are also used in the fight against rodents .

-

Optoelectronic Devices This class of aromatic heterocycles has great potential in several research areas, from materials science to the pharmaceutical field, and in recent years many promising innovations have been reported in different technological applications, such as optoelectronic devices .

-

Sensors Imidazo[4,5-b]pyridine derivatives have been reported to be used in sensors .

Propriétés

IUPAC Name |

7-chloro-1H-imidazo[4,5-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-4-1-2-8-6-5(4)9-3-10-6/h1-3H,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAWCUEYFSQKISQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=C1Cl)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80509743 | |

| Record name | 7-Chloro-1H-imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80509743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-1H-imidazo[4,5-B]pyridine | |

CAS RN |

6980-11-6 | |

| Record name | 7-Chloro-1H-imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80509743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

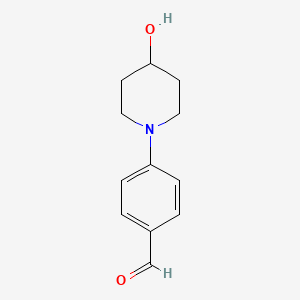

![3H-Spiro[1-benzofuran-2,4'-piperidine]](/img/structure/B1316415.png)

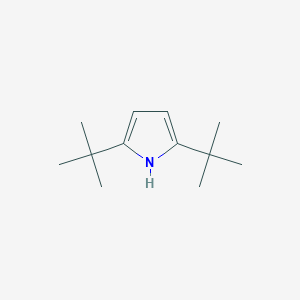

![3-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1316416.png)